N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c26-21(23-13-18-7-3-11-28-18)22(27)24-14-19(20-8-4-12-29-20)25-10-9-16-5-1-2-6-17(16)15-25/h1-8,11-12,19H,9-10,13-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBFPNIUIBOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves multiple steps, starting with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst . The thiophene groups are introduced through subsequent reactions involving thiophene derivatives. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can inhibit cancer cell proliferation in various lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) at low concentrations (10 µM) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induces apoptosis |
| HepG2 | 10 | Cell cycle arrest |
Neurological Disorders
The compound's structural features suggest potential use in treating neurological disorders. Isoquinoline derivatives are known to interact with neurotransmitter systems, which could lead to the development of novel treatments for conditions such as depression and anxiety.
Biological Pathway Modulation
This compound may act as a modulator of specific biological pathways. Its interactions with enzymes and receptors can influence cellular processes, making it a candidate for further exploration in drug design .
Material Science
The compound's unique properties can be harnessed in the development of new materials. Its ability to form stable complexes with metals may lead to applications in catalysis or as components in electronic devices.
Study 1: Anticancer Efficacy
In a study conducted on various tetrahydroisoquinoline derivatives, this compound demonstrated notable cytotoxicity against HepG2 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
Mechanism of Action
The mechanism of action of N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurodegenerative pathways, thereby providing neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Thermodynamic Properties
DFT studies on analogous systems (e.g., tetrahydroquinolines) reveal that electron-withdrawing groups (e.g., fluorine in ) enhance dipole moments and polar surface areas, improving blood-brain barrier permeability. The thiophene moieties in the target compound likely contribute to a high electron density, as evidenced by IR and NMR data in related structures . Becke’s hybrid functional (B3LYP) and Colle-Salvetti correlation-energy methods are critical for modeling such systems, with average deviations <3 kcal/mol in thermochemical predictions.
Computational and Crystallographic Insights
Crystallographic tools like SHELX and Mercury enable precise analysis of molecular packing and intermolecular interactions. For instance, Mercury’s void visualization module can predict solvent-accessible regions in the crystal lattice, which is critical for assessing solubility .
Biological Activity
N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features multiple bioactive moieties:
- Tetrahydroisoquinoline : Known for its neuroprotective and anti-inflammatory properties.
- Thiophene : Exhibits diverse biological activities including antimicrobial and anticancer effects.
The combination of these structures may enhance the compound's pharmacological profile.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Cell Signaling Pathways : The compound may modulate key signaling pathways that regulate cell survival and apoptosis.
Biological Activity Data
Research studies have highlighted various biological activities associated with this compound:
Case Studies
- Neuroprotection in Ischemia Models : A study evaluated the neuroprotective effects of the compound in rat models of ischemic stroke. Results indicated a reduction in infarct size and improved neurological scores compared to control groups, suggesting potential for stroke therapy.
- Anti-inflammatory Effects in Arthritis Models : In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers.
- Anticancer Efficacy : In vitro studies on human cancer cell lines (e.g., breast and colon cancer) showed that the compound inhibited cell proliferation and induced apoptosis via mitochondrial pathways.
Q & A
Basic: What are the key considerations for synthesizing N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide?
The synthesis involves multi-step reactions to assemble the tetrahydroisoquinoline core, thiophene substituents, and ethanediamide linkage. Critical steps include:
- Coupling reactions : Use carbodiimides (e.g., DCC or EDC) to activate carboxyl groups for amide bond formation between the tetrahydroisoquinoline and thiophene-ethyl components .
- Reductive amination : Optimize conditions (e.g., NaBHCN or LiAlH in THF) to reduce imine intermediates while preserving stereochemistry .
- Purification : Employ column chromatography (eluent: dichloromethane/ethyl acetate gradients) or recrystallization to isolate the product from by-products like unreacted starting materials .
Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Characterization relies on spectroscopic and chromatographic methods:
- NMR : and NMR identify proton environments (e.g., thiophene protons at δ 6.7–7.6 ppm, tetrahydroisoquinoline methylene groups at δ 2.6–3.2 ppm) and confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., calculated [M+H] vs. experimental) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How can conflicting data on reaction yields (e.g., 6% vs. 69%) be resolved during optimization?
Yield discrepancies often arise from:
- Reagent quality : Impure starting materials (e.g., oxidized thiophene derivatives) reduce efficiency. Use freshly distilled solvents and reagents stored under inert gas .
- Catalyst selection : Screen alternatives (e.g., Pd/C vs. Raney Ni for hydrogenation) to minimize side reactions .
- Temperature control : Exothermic steps (e.g., LiAlH reductions) require slow reagent addition and ice baths to prevent decomposition .
Troubleshooting : Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and adjust stoichiometry or reaction time .
Advanced: What computational methods predict the compound’s metabolic stability and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 enzymes. Focus on thiophene and amide groups, which often mediate interactions .
- Metabolic prediction : Apply ADMET predictors (e.g., SwissADME) to assess susceptibility to oxidation at sulfur atoms in thiophene rings .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the tetrahydroisoquinoline core in aqueous environments .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 10–100 μM concentrations .
- Enzyme inhibition : Test for COX-2 or kinase inhibition via fluorogenic substrates (e.g., ATPase-Glo™) .
- Solubility : Measure logP via shake-flask method (octanol/water) to guide formulation strategies .
Advanced: How can unexpected by-products (e.g., sulfoxides) be minimized during synthesis?
- Oxidative protection : Conduct thiophene coupling steps under nitrogen and add antioxidants (e.g., BHT) to prevent sulfoxide formation .
- Workup optimization : Quench reactions with aqueous NaSO to reduce disulfide by-products .
- Chromatography : Use silver nitrate-impregnated silica gel columns to separate sulfur-containing impurities .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Amide bonds are prone to hydrolysis in acidic/basic conditions .
- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra (200–400 nm) track photodegradation .
- Solution stability : Prepare stock solutions in DMSO (≤1% water content) to prevent precipitation .
Advanced: How does stereochemistry at the tetrahydroisoquinoline moiety affect bioactivity?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test isolated isomers in bioassays .
- SAR studies : Compare IC values of R vs. S configurations to establish stereochemical requirements for target binding .
- X-ray crystallography : Resolve crystal structures of enantiomer-target complexes to identify critical hydrogen-bonding interactions .
Basic: What analytical techniques validate batch-to-batch consistency?
- DSC/TGA : Monitor melting points (e.g., 180–185°C) and thermal decomposition profiles .
- FTIR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N/S values .
Advanced: How can contradictory results in biological assays (e.g., low potency despite high binding affinity) be addressed?
- Membrane permeability : Measure P-gp efflux ratios using Caco-2 cells; modify logP via substituent addition (e.g., methyl groups) .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .
- Metabolite screening : Incubate with liver microsomes to detect inactive metabolites (e.g., hydroxylated thiophenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
